molecular formula C21H15ClFN3O2 B14110181 N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

Cat. No.: B14110181
M. Wt: 395.8 g/mol
InChI Key: ZLQZSAQDPJFOJN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine and fluorine, and a dibenzo[b,e][1,4]diazepine core. Compounds of this class are known for their significant pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of aminobenzophenones under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group, substituted with chlorine and fluorine, can be introduced via a nucleophilic substitution reaction using appropriate benzyl halides.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. Continuous flow synthesis of benzodiazepines has been reported to be efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic, hypnotic, or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

    Clozapine: An antipsychotic drug with a similar dibenzo[b,e][1,4]diazepine core.

    Diazepam: A benzodiazepine with anxiolytic and hypnotic properties.

    Fludiazepam: Another benzodiazepine with similar pharmacological effects.

Uniqueness

N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other compounds in the same class. The presence of both chlorine and fluorine atoms on the benzyl group can influence its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

InChI

InChI=1S/C21H15ClFN3O2/c22-16-10-14(23)7-5-13(16)11-24-20(27)12-6-8-18-19(9-12)26-21(28)15-3-1-2-4-17(15)25-18/h1-10,25H,11H2,(H,24,27)(H,26,28)

InChI Key

ZLQZSAQDPJFOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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